Home > Products > Screening Compounds P58556 > Docosapentaenoic acid
Docosapentaenoic acid - 32839-34-2

Docosapentaenoic acid

Catalog Number: EVT-7937363
CAS Number: 32839-34-2
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16- and 19-positions. It has a role as a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-3 fatty acid. It is a conjugate acid of a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate.
clupanodonic acid is a natural product found in Homo sapiens with data available.
Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.
Classification

Docosapentaenoic acid is classified as a polyunsaturated fatty acid due to its multiple double bonds. It falls under the category of n-3 (omega-3) fatty acids, which are known for their anti-inflammatory properties and role in cardiovascular health. Its chemical structure can be represented as C22H34O2C_{22}H_{34}O_2 or more explicitly as 22:5(n3)22:5(n-3).

Synthesis Analysis

Methods of Synthesis

Docosapentaenoic acid can be synthesized through various methods, including:

  1. Biosynthesis: This involves the enzymatic conversion of shorter-chain fatty acids through desaturation and elongation processes. The introduction of specific desaturases and elongases into microorganisms has been shown to enhance the production of docosapentaenoic acid from precursors like alpha-linolenic acid.
  2. Chemical Synthesis: Several synthetic routes have been developed, including convergent synthesis techniques that utilize key intermediates such as aldehydes and Wittig reagents. For instance, a notable synthesis involved a Lindlar hydrogenation protocol that yielded methyl esters with high purity .

Technical Details

The enzymatic biosynthesis often employs genetically modified organisms capable of producing long-chain polyunsaturated fatty acids. For example, research has demonstrated the successful engineering of Brassica juncea to produce docosapentaenoic acid alongside docosahexaenoic acid . Chemical synthesis typically involves multiple steps with careful control of reaction conditions to ensure high yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of docosapentaenoic acid features a long carbon chain with five cis double bonds. The specific arrangement of these double bonds contributes to its fluidity and reactivity compared to saturated fatty acids.

Data

  • Molecular Formula: C22H34O2C_{22}H_{34}O_2
  • Molecular Weight: Approximately 330.5 g/mol
  • Structural Representation: The structural formula can be depicted as follows:
C22H34O2\text{C}_{22}\text{H}_{34}\text{O}_2
Chemical Reactions Analysis

Reactions

Docosapentaenoic acid participates in various chemical reactions typical of polyunsaturated fatty acids:

  1. Hydrogenation: This reaction can convert double bonds into single bonds, altering its physical properties.
  2. Oxidation: Docosapentaenoic acid is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidized products, which can impact its nutritional value.
  3. Esterification: It readily forms esters with alcohols, which is crucial for its analysis and incorporation into dietary supplements.

Technical Details

The oxidation process can be quantitatively analyzed using spectrophotometric methods, where absorbance changes are monitored at specific wavelengths corresponding to conjugated diene formations .

Mechanism of Action

Process

Docosapentaenoic acid exerts its biological effects primarily through its incorporation into cell membranes and modulation of inflammatory responses. It serves as a precursor for bioactive lipid mediators such as resolvins and protectins that play critical roles in resolving inflammation.

Data

Research indicates that docosapentaenoic acid can influence gene expression related to inflammatory pathways, thereby contributing to cardiovascular health and potentially reducing the risk of chronic diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow oil.
  • Boiling Point: Not well-defined due to complex mixtures but generally high due to long carbon chains.
  • Melting Point: Approximately -40 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform but insoluble in water.
  • Reactivity: Highly reactive due to multiple double bonds; prone to oxidation.

Relevant analyses often utilize gas chromatography coupled with mass spectrometry for quantification in biological samples .

Applications

Scientific Uses

Docosapentaenoic acid has garnered interest for its potential health benefits:

  1. Nutritional Supplements: Used in formulations aimed at improving cardiovascular health.
  2. Research Applications: Investigated for its role in inflammation resolution and neuroprotection.
  3. Functional Foods: Incorporated into food products designed to enhance omega-3 intake among consumers.
Biosynthesis and Metabolic Pathways of Docosapentaenoic Acid

Enzymatic Elongation and Desaturation Mechanisms in n-3 and n-6 DPA Synthesis

Docosapentaenoic acid (DPA) exists in two biologically significant isoforms: n-3 DPA (22:5Δ⁷,¹⁰,¹³,¹⁶,¹⁹) and n-6 DPA (22:5Δ⁴,⁷,¹⁰,¹³,¹⁶), each originating from distinct metabolic pathways. The biosynthesis of these isoforms involves coordinated actions of elongase enzymes and front-end desaturases, primarily occurring in the endoplasmic reticulum. For n-3 DPA synthesis, eicosapentaenoic acid (EPA, 20:5n-3) undergoes a two-carbon elongation via the ELOVL5 elongase to produce tetracosapentaenoic acid (24:5n-3). This elongated product then serves as a substrate for delta-6 desaturase (D6D), which introduces a double bond at the sixth carbon position, yielding tetracosahexaenoic acid (24:6n-3). Subsequent peroxisomal β-oxidation shortens this intermediate to n-3 DPA [5] [9].

Conversely, n-6 DPA biosynthesis initiates with arachidonic acid (ARA, 20:4n-6), which is elongated by ELOVL2 or ELOVL5 to docosatetraenoic acid (22:4n-6). Delta-6 desaturase then acts on this product to form n-6 DPA (22:5n-6). Crucially, the substrate specificity of elongases and desaturases dictates pathway efficiency. Delta-6 desaturase exhibits higher affinity for n-3 substrates (e.g., 24:5n-3) compared to n-6 substrates (e.g., 22:4n-6), resulting in preferential n-3 DPA synthesis when both pathways compete [7] [10]. This enzymatic preference contributes to the typically lower tissue concentrations of n-6 DPA relative to its n-3 counterpart.

Table 1: Key Enzymes in n-3 and n-6 DPA Biosynthetic Pathways

EnzymeSubstrate PreferenceProduct FormedPathway
ELOVL5C20-C22 PUFAsTetracosapentaenoic acid (24:5n-3)n-3 DPA
Delta-6 desaturase24:5n-3 > 22:4n-624:6n-3 or 22:5n-6n-3/n-6 DPA
Peroxisomal β-oxidation enzymes24:6n-3n-3 DPA (22:5n-3)n-3 DPA
ELOVL2/ELOVL5ARA (20:4n-6)Docosatetraenoic acid (22:4n-6)n-6 DPA

Role of Δ4-Desaturase in DPA-DHA Interconversion and Metabolic Flux Regulation

The direct conversion of n-3 DPA to docosahexaenoic acid (DHA, 22:6n-3) represents a metabolic shortcut that bypasses the Sprecher pathway, which requires C24 elongation and peroxisomal shortening. This direct pathway is catalyzed by Δ4-desaturase, an enzyme not natively expressed in mammals but identified in marine protists and fish. Δ4-desaturase introduces a double bond at the fourth carbon position of n-3 DPA (22:5n-3), directly yielding DHA. Heterologous expression studies in mammalian cells (e.g., HEK293) using codon-optimized genes from Euglena gracilis or Siganus canaliculatus have demonstrated this enzyme's functionality, achieving DHA synthesis efficiencies of 15-22% within 48 hours of transfection [3] [10].

Metabolic flux analyses reveal that Δ4-desaturase activity significantly alters substrate partitioning in PUFA metabolism. When expressed in mammalian systems, this enzyme redirects n-3 DPA away from retroconversion pathways toward DHA synthesis, increasing overall DHA output. However, endogenous mammalian metabolism relies predominantly on the Sprecher pathway due to the absence of functional Δ4-desaturase. In this pathway, n-3 DPA undergoes elongation to 24:5n-3, desaturation by D6D to 24:6n-3, and peroxisomal β-oxidation to DHA. The rate-limiting step involves the peroxisomal processing, where competition between esterification into phospholipids and β-oxidation determines DHA yield. Studies show that 30-40% of n-3 DPA is channeled toward β-oxidation rather than DHA synthesis in hepatocytes, reducing net conversion efficiency [5] [9].

Figure: Metabolic Flux Regulation at the DPA-DHA Junction

n-3 DPA (22:5n-3)│├─Δ4-desaturase (if present) → DHA (22:6n-3) [Direct pathway]│└─Sprecher Pathway:├─Elongation → 24:5n-3├─Δ6-desaturation → 24:6n-3└─Peroxisomal β-oxidation → DHA (22:6n-3)├─Esterification into phospholipids (60-70%)└─Complete β-oxidation to acetate (30-40%)

Evidence also indicates that n-3 DPA can undergo retroconversion to EPA via peroxisomal β-oxidation, creating a futile cycle that reduces net DPA accumulation. This retroconversion is particularly active in hepatic tissues, where peroxisomal enzymes exhibit broad substrate specificity [2] [6].

Tissue-Specific Biosynthetic Pathways: Hepatic vs. Neuronal DPA Production

DPA biosynthesis and metabolism exhibit pronounced compartmentalization across tissues, primarily due to differential expression of elongases, desaturases, and peroxisomal enzymes.

Hepatic Pathways: The liver serves as the primary site for systemic DPA production due to high expression of ELOVL5, ELOVL2, and D6D. Hepatocytes efficiently convert dietary EPA to n-3 DPA via the elongation-desaturation pathway. Notably, the liver also demonstrates significant retroconversion capacity, where n-3 DPA is degraded to EPA via peroxisomal β-oxidation. Radiolabeling studies in rats show that orally administered DPA leads to 4.6-fold higher fecal excretion compared to EPA, indicating less efficient intestinal absorption. However, absorbed DPA effectively incorporates into hepatocytes and undergoes extensive metabolism: 40-50% retroconverts to EPA, while 20-30% elongates to C24 intermediates for DHA synthesis [6] [9]. DPA incorporation into hepatic phospholipids occurs preferentially at the sn-2 position of phosphatidylcholine and phosphatidylethanolamine, with esterification rates of 135 nmol/min/mg microsomal protein—significantly higher than other PUFAs like arachidonic acid [5].

Neuronal Pathways: Brain tissues exhibit limited DPA biosynthesis due to low ELOVL5 and D6D expression in neurons and astrocytes. Instead, the brain relies predominantly on preformed DHA imported across the blood-brain barrier. While n-3 DPA can cross the BBB, its neuronal incorporation is minimal compared to DHA. Astrocytes demonstrate a unique capacity to convert small amounts of EPA to DPA via elongation, but further conversion to DHA is negligible. This limitation arises from the absence of functional Δ4-desaturase and reduced peroxisomal activity in neural cells. Consequently, DPA constitutes <1% of total brain fatty acids, compared to DHA's 10-20% [1] [2]. However, DPA serves as a critical reservoir for DHA synthesis in hepatic tissues, indirectly supporting brain DHA requirements through the circulatory system.

Table 2: Tissue-Specific DPA Metabolism in Mammalian Systems

ParameterLiverBrain
Key biosynthetic enzymesHigh ELOVL5, ELOVL2, D6D, peroxisomal enzymesLow elongase/desaturase; absent Δ4-desaturase
DPA synthesis from EPAEfficient (30-40% conversion)Limited (<5% conversion)
DPA retroconversion to EPAHigh (40-50% of cellular DPA)Minimal
DPA to DHA conversionModerate (20-30% via Sprecher pathway)Negligible
Major lipid pools incorporating DPAPhosphatidylcholine, triglyceridesPhosphatidylethanolamine, phosphatidylserine
DPA as % total fatty acids0.5-2%<1%

Comparative Analysis of EPA-to-DPA vs. DPA-to-DHA Conversion Efficiency

The efficiency of converting EPA to DPA versus DPA to DHA reveals fundamental metabolic constraints in long-chain PUFA biosynthesis. Human and animal studies employing isotopic tracers demonstrate that EPA-to-DPA conversion occurs with relatively high efficiency. In healthy humans supplemented with pure EPA (1g/day), red blood cell phospholipid EPA concentrations increase by 200-300% within three days, accompanied by a 70-90% rise in DPA levels. This indicates robust elongation/desaturation activity for DPA synthesis [2]. Conversely, DPA-to-DHA conversion is markedly less efficient. Supplementation with equivalent doses of DPA elevates DHA levels by only 15-25% in plasma cholesteryl esters and phospholipids over the same period, suggesting a bottleneck in the final steps of DHA synthesis [2] [6].

Several factors contribute to this disparity:

  • Substrate Competition: DPA serves as a substrate for multiple pathways, including retroconversion to EPA, β-oxidation for energy production, and esterification into tissue lipids. In rat liver, only ~25% of absorbed DPA enters the Sprecher pathway for DHA synthesis, while 40-50% undergoes retroconversion to EPA [6] [9].
  • Enzyme Kinetics: The elongase step converting DPA to 24:5n-3 (catalyzed by ELOVL2) has a lower catalytic rate (Km = 15.2 μM) compared to the EPA elongation step (Km = 8.7 μM). Additionally, D6D exhibits higher affinity for 24:5n-3 than for shorter substrates, but peroxisomal import of 24:6n-3 becomes rate-limiting [5] [10].
  • Tissue-Specific Barriers: Unlike EPA-to-DPA conversion, which occurs efficiently in hepatocytes, DPA-to-DHA conversion requires peroxisomal β-oxidation—a process absent in neural tissues. Even in the liver, peroxisomal enzymes partition 24:6n-3 toward complete oxidation rather than DHA production [1] [5].

Table 3: Comparative Conversion Efficiencies in Human Studies

Supplementation (1g/day)Red Blood Cell Incorporation (Δ% from baseline)Plasma Phospholipid Increase (Δ%)Key Metabolic Fate
EPA (20:5n-3)EPA: +250-300% at day 3DPA: +80% at day 6EPA: +180%DPA: +70%Primarily elongation to DPA; partial β-oxidation
DPA (22:5n-3)DPA: +150% at day 3EPA: +110% at day 6DHA: +20% at day 6DPA: +120%EPA: +90%DHA: +15%Retroconversion to EPA (40-50%); limited conversion to DHA (20-25%)
DHA (22:6n-3)DHA: +300% at day 6DHA: +220%Direct esterification; minimal retroconversion

These comparative analyses underscore that while DPA synthesis from EPA represents a high-flux pathway, DHA synthesis from DPA constitutes a metabolic bottleneck. This explains why dietary or supplemental DPA supplementation elevates circulating EPA and DPA more effectively than DHA, despite DPA's structural proximity to DHA [6] [9].

Properties

CAS Number

32839-34-2

Product Name

Docosapentaenoic acid

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

YUFFSWGQGVEMMI-JLNKQSITSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.